Lipophilicity (XLogP3-AA) Comparison: Isobutyryl vs. Butanoyl vs. Cyclopentylpropanoyl Analogs
The XLogP3-AA value for 2-methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is computed as 0.7 [1]. By comparison, the n-butanoyl analog (1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one) presents a higher XLogP3-AA of 1.2, while the cyclopentylpropanoyl analog (3-cyclopentyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one) yields a significantly elevated XLogP3-AA of 2.4 [2][3]. The 0.5–1.7 log unit difference corresponds to a 3- to 50-fold shift in predicted octanol-water partitioning, directly impacting passive membrane permeability and solubility.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.7 (XLogP3-AA) |
| Comparator Or Baseline | 1.2 (butanoyl analog); 2.4 (cyclopentylpropanoyl analog) |
| Quantified Difference | Δ = -0.5 (vs. butanoyl); Δ = -1.7 (vs. cyclopentylpropanoyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Lower lipophilicity of the isobutyryl derivative predicts superior aqueous solubility and reduced non-specific protein binding, favoring in vitro assay performance and oral absorption potential according to Lipinski's Rule of Five and CNS MPO scoring guidelines.
- [1] PubChem. Compound Summary for CID 7292461, 2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one. National Center for Biotechnology Information. Accessed 30 Apr 2026. View Source
- [2] PubChem. Compound Summary for CID 163186058, 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)butan-1-one. National Center for Biotechnology Information. Accessed 30 Apr 2026. View Source
- [3] PubChem. Compound Summary for CID 162489144, 3-Cyclopentyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one. National Center for Biotechnology Information. Accessed 30 Apr 2026. View Source
